DL-Glyceraldehyde 3-phosphate

Description

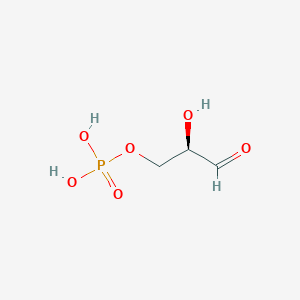

Glyceraldehyde 3-phosphate is an aldotriose phosphate that is the 3-phospho derivative of glyceraldehyde. It is an important metabolic intermediate in several central metabolic pathways in all organisms. It has a role as a human metabolite, a plant metabolite and an Escherichia coli metabolite. It is an aldotriose phosphate and an aldehyde. It derives from a glyceraldehyde. It is a conjugate acid of a glyceraldehyde 3-phosphate(2-).

An aldotriose which is an important intermediate in glycolysis and in tryptophan biosynthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861814 | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-59-3, 142-10-9 | |

| Record name | 3-Phosphoglyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glyceraldehyde 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glyceraldehyde 3-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of DL-Glyceraldehyde 3-Phosphate in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Glyceraldehyde 3-phosphate (G3P) is a critical metabolic intermediate positioned at the heart of cellular energy production and biosynthetic pathways. As a triose phosphate, it represents a key nexus point in central carbon metabolism. This technical guide provides an in-depth exploration of G3P's core functions in cellular respiration, its interplay with adjacent metabolic routes, and the regulatory mechanisms governing its flux. Detailed experimental protocols for the characterization of key enzymes and the quantification of G3P are provided, alongside quantitative data and pathway visualizations, to serve as a comprehensive resource for researchers in metabolism and drug development.

Core Function of Glyceraldehyde 3-Phosphate in Glycolysis

Glyceraldehyde 3-phosphate is a central figure in the preparatory and payoff phases of glycolysis, the primary pathway for glucose catabolism.

Formation of Glyceraldehyde 3-Phosphate

G3P is primarily formed from the cleavage of fructose-1,6-bisphosphate by the enzyme fructose-bisphosphate aldolase . This reaction yields two distinct triose phosphates: G3P and dihydroxyacetone phosphate (DHAP).[1]

Fructose-1,6-bisphosphate ⇌ Glyceraldehyde 3-phosphate + Dihydroxyacetone phosphate

Isomerization of Triose Phosphates

While both G3P and DHAP are produced, only G3P can proceed directly into the subsequent steps of glycolysis. The enzyme triosephosphate isomerase (TPI) catalyzes the reversible interconversion of DHAP and G3P, ensuring that all carbon from the original glucose molecule can be utilized for energy production.[2][3] This isomerization is crucial for maximizing the ATP yield from glycolysis.

Dihydroxyacetone phosphate ⇌ Glyceraldehyde 3-phosphate

The Energy-Yielding Oxidation of G3P

The conversion of G3P marks the first energy-yielding step in glycolysis. The enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation and phosphorylation of G3P to form 1,3-bisphosphoglycerate .[4] This is a critical reaction for two reasons:

-

It generates a high-energy acyl phosphate bond.

-

It reduces NAD+ to NADH, a key electron carrier that will later be used in the electron transport chain to produce a significant amount of ATP under aerobic conditions.[5]

Glyceraldehyde 3-phosphate + NAD+ + Pi ⇌ 1,3-bisphosphoglycerate + NADH + H+

The reaction proceeds in two steps within the enzyme's active site: the oxidation of the aldehyde to a carboxylic acid, which is an exergonic reaction, followed by the endergonic transfer of an inorganic phosphate to form the final product.[4]

G3P as a Hub in Central Metabolism

Beyond glycolysis, G3P serves as a crucial intermediate linking several major metabolic pathways, highlighting its role as a key metabolic branchpoint.

Gluconeogenesis

In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, G3P is a vital intermediate. The glycolytic reactions from G3P to pyruvate are largely reversible under cellular conditions, allowing precursors like lactate, certain amino acids, and glycerol to be converted into G3P, which is then used to synthesize glucose.[6]

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is essential for generating NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis. G3P is a key product of the non-oxidative phase of the PPP, where transketolase and transaldolase enzymes interconvert pentose phosphates back into glycolytic intermediates, namely G3P and fructose 6-phosphate.[7] This connection allows the cell to modulate the flux through glycolysis and the PPP based on its metabolic needs.

Lipid Synthesis

G3P is a direct precursor for the backbone of glycerolipids, including triglycerides and phospholipids. Through the action of glycerol-3-phosphate dehydrogenase, DHAP (in equilibrium with G3P) is reduced to glycerol-3-phosphate.[8][9] This molecule serves as the foundational structure upon which fatty acids are attached to form phosphatidic acid, a key intermediate in the synthesis of all glycerolipids.[10][11]

Quantitative Data

The following tables summarize key thermodynamic and kinetic parameters for the primary enzymatic reactions involving G3P.

| Reaction | Enzyme | ΔG°' (kJ/mol) | Cellular ΔG (kJ/mol) | Reference(s) |

| DHAP ⇌ G3P | Triosephosphate Isomerase | +7.5 / +7.6 | -2.79 | [12][13] |

| G3P + NAD+ + Pi ⇌ 1,3-BPG + NADH + H+ | GAPDH | +6.3 | N/A | [14] |

| 1,3-BPG + ADP ⇌ 3-PG + ATP | Phosphoglycerate Kinase | -16.2 to -22 | N/A | [3] |

| Table 1: Thermodynamic Properties of G3P-Related Reactions. Note: Cellular ΔG values are dependent on intracellular concentrations of metabolites and can vary. |

| Enzyme | Substrate | Organism/Source | K_m_ | V_max_ (units) | Reference(s) |

| Triosephosphate Isomerase (TIM) | G3P | N/A | 3.2 x 10⁻⁵ M (32 µM) | 171.1 µM/min | [6] |

| Triosephosphate Isomerase (TIM) | G3P | N/A | 1.8 x 10⁻⁵ M (18 µM) | 82.5 µmol/(mL·s) | [15][16] |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | G3P | Mycobacterium tuberculosis | Varied (0.02–2 mM) | See reference | [17] |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | G3P | L-G3P | See reference | See reference | [8] |

| Table 2: Selected Kinetic Parameters for TPI and GAPDH. Note: Kinetic values are highly dependent on experimental conditions (pH, temperature, buffer composition) and enzyme source. |

Experimental Protocols

Protocol for Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.[18]

Materials:

-

Spectrophotometer with temperature control (340 nm, 25°C)

-

Cuvettes

-

0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate

-

7.5 mM NAD+ solution

-

0.1 M Dithiothreitol (DTT)

-

0.015 M this compound solution (7.5 mM D-G3P)

-

Enzyme sample (e.g., cell lysate, purified protein) diluted in pyrophosphate/arsenate buffer

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 25°C.

-

Prepare a reaction mixture in a cuvette by adding:

-

2.6 mL Pyrophosphate/arsenate buffer

-

0.1 mL 7.5 mM NAD+

-

0.1 mL 0.1 M DTT

-

0.1 mL diluted enzyme sample

-

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of 0.015 M this compound.

-

Immediately begin recording the absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

-

Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.

Calculation: Units/mg = (ΔA340/min) / (6.22 * mg enzyme/mL reaction mixture)

One unit is defined as the amount of enzyme that catalyzes the reduction of one micromole of NAD+ per minute at 25°C and pH 8.5.

Protocol for Triosephosphate Isomerase (TPI) Activity Assay

This protocol utilizes a coupled enzyme reaction to measure TPI activity. TPI converts G3P to DHAP. In a commercial kit, TPI converts DHAP to G3P, which is then used by a developer enzyme mix to produce a colored or fluorescent product.[19][20] The following is a generalized protocol based on colorimetric assay kits.

Materials:

-

Microplate reader (450 nm)

-

96-well microplate

-

TPI Assay Buffer

-

TPI Substrate (Dihydroxyacetone phosphate)

-

TPI Enzyme Mix (a coupling enzyme system)

-

TPI Developer

-

NADH Standard (for standard curve)

-

Sample (cell/tissue lysate)

Procedure:

-

Sample Preparation: Homogenize tissue (e.g., 5 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold TPI Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[20]

-

Standard Curve Preparation: Prepare a dilution series of the NADH standard (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with TPI Assay Buffer.[20]

-

Reaction Setup:

-

Add 2-50 µL of sample supernatant to desired wells. Adjust the volume to 50 µL with TPI Assay Buffer.

-

For each sample, prepare a parallel background control well.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix for samples and standards, and a Background Control Mix (omitting the TPI substrate) for the background wells. A typical mix for one reaction contains:

-

Reaction Mix: 44 µL TPI Assay Buffer, 2 µL TPI Enzyme Mix, 2 µL TPI Developer, 2 µL TPI Substrate.

-

Background Control Mix: 46 µL TPI Assay Buffer, 2 µL TPI Enzyme Mix, 2 µL TPI Developer.

-

-

Add 50 µL of the Reaction Mix to each standard and sample well.

-

Add 50 µL of the Background Control Mix to each sample background control well.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C, taking readings every 2-3 minutes for 20-40 minutes.

-

Calculation:

-

Subtract the 0 standard reading from all standard readings. Plot the standard curve.

-

For each sample, subtract the background control reading from the sample reading.

-

Choose two time points (T1 and T2) in the linear range of the reaction and calculate the change in absorbance (ΔA450).

-

Determine the amount of NADH generated (B) from the standard curve.

-

Calculate TPI activity using the formula provided in the specific kit's manual.

-

One unit of TPI activity is the amount of enzyme that generates 1.0 µmol of NADH per minute at pH 7.4 at 37°C.[19]

Mandatory Visualizations

Figure 1. Central role of G3P in the glycolytic pathway.

Figure 2. G3P as a central hub connecting major metabolic pathways.

Figure 3. Generalized workflow for enzyme activity assays.

References

- 1. Triose Phosphate Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]

- 2. abcam.cn [abcam.cn]

- 3. Standard Gibbs Energy of Metabolic Reactions: III The 3-Phosphoglycerate Kinase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. chegg.com [chegg.com]

- 6. Triose phosphate isomerase (TIM) catalyses the isomerization of glycerald.. [askfilo.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CheKine™ Mirco Triose-Phosphate Isomerase (TPI) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 10. chegg.com [chegg.com]

- 11. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. chegg.com [chegg.com]

- 14. chegg.com [chegg.com]

- 15. Triose phosphate isomerase catalyzes the conversion of dihydroxya... | Study Prep in Pearson+ [pearson.com]

- 16. chegg.com [chegg.com]

- 17. researchgate.net [researchgate.net]

- 18. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. content.abcam.com [content.abcam.com]

- 20. assaygenie.com [assaygenie.com]

DL-Glyceraldehyde 3-phosphate structure and chemical properties

DL-Glyceraldehyde 3-Phosphate: A Comprehensive Technical Guide

Introduction

This compound (DL-G3P) is a pivotal intermediate metabolite in several core biochemical pathways, most notably glycolysis and gluconeogenesis.[1][2][3][4][5][6][7][8] As a phosphorylated three-carbon sugar (a triose phosphate), it occupies a central position in cellular energy metabolism and biosynthesis.[1][3] This molecule exists as a racemic mixture of D- and L-enantiomers.[1] The D-isomer is the biologically active form in the central metabolic pathways of most organisms, while the L-form has been noted for its bactericidal activity, particularly against Escherichia coli, by targeting enzymes in phospholipid biosynthesis.[1][2] This guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound, complete with experimental protocols and pathway visualizations for researchers in the fields of biochemistry and drug development.

Chemical Structure and Properties

This compound is the 3-phospho derivative of glyceraldehyde.[4] Its structure consists of a glyceraldehyde backbone with a phosphate group esterified to the third carbon.[1][3]

General and Chemical Identifiers

The following table summarizes the key identifiers and chemical formulas for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-oxopropyl dihydrogen phosphate | [3] |

| Synonyms | G3P, GADP, GAP, 3-Phosphoglyceraldehyde, Triose phosphate | [3][6][8][9][10] |

| CAS Number | 591-59-3 | [1][3][4][5][9] |

| EC Number | 209-721-7 | [3][4] |

| Molecular Formula | C₃H₇O₆P | [3][4][5][8][9][10][11] |

| InChI Key | LXJXRIRHZLFYRP-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

This table outlines the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Weight | 170.06 g/mol | [1][4][11] |

| Form | Liquid (typically supplied as an aqueous solution) | [4][9][11] |

| Solubility | Water: 50 mg/mL | [4][9] |

| Storage Temperature | -20°C | [4][9] |

| Stability | ≥ 2 years at -20°C | [9] |

| Boiling Point (Predicted) | 399.2 ± 52.0 °C | [4] |

| Density (Predicted) | 1.721 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.80 ± 0.10 | [4] |

Biological Role and Signaling Pathways

The primary role of glyceraldehyde 3-phosphate is as a key intermediate in the glycolytic pathway, which breaks down glucose to generate ATP and precursor molecules for other metabolic pathways.[12][13][14]

Glycolysis and Gluconeogenesis

In the sixth step of glycolysis, D-glyceraldehyde 3-phosphate is oxidized and phosphorylated by the enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate.[12][13][14] This is a critical energy-yielding step, as it is coupled with the reduction of NAD⁺ to NADH.[12] The reaction is reversible and also participates in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors.[1][13]

G3P is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase, a reaction that also yields dihydroxyacetone phosphate (DHAP).[3][5] DHAP can be reversibly isomerized to G3P by triosephosphate isomerase, thus channeling both three-carbon units from fructose-1,6-bisphosphate into the subsequent steps of glycolysis.[1][5][11]

Caption: Central role of G3P in the glycolytic pathway.

Other Metabolic Roles

Beyond central carbon metabolism, G3P is also involved in:

-

Photosynthesis (Calvin Cycle): In plants and algae, G3P is a product of the Calvin cycle and is used to regenerate ribulose-1,5-bisphosphate (RuBP) and to synthesize sugars for the rest of the plant.[3][8]

-

Tryptophan Biosynthesis: G3P serves as a byproduct in the pathway for synthesizing the essential amino acid tryptophan.[3][6]

-

Thiamine (Vitamin B₁) Biosynthesis: It is a reactant in the biosynthesis of thiamine.[3]

Experimental Protocols

This section details methodologies for key experiments involving this compound, including its synthesis and its use as a substrate in enzyme assays.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[1][15][16]

Principle: G3P + NAD⁺ + Pᵢ --GAPDH--> 1,3-Bisphosphoglycerate + NADH + H⁺

Materials:

-

0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate[16]

-

7.5 mM NAD⁺ solution[16]

-

0.1 M Dithiothreitol (DTT)[16]

-

Purified GAPDH enzyme solution

-

Spectrophotometer capable of reading at 340 nm, with temperature control[16]

Methodology:

-

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[16]

-

Prepare a reaction mixture in a cuvette by combining:

-

2.6 mL Pyrophosphate/arsenate buffer

-

0.1 mL 7.5 mM NAD⁺

-

0.1 mL 0.1 M DTT

-

0.1 mL appropriately diluted enzyme solution[16]

-

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline rate of absorbance change.[16]

-

Initiate the reaction by adding 0.1 mL of 0.015 M this compound solution.[16]

-

Immediately begin recording the absorbance at 340 nm for 3-5 minutes.[16]

-

Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve. Enzyme activity is proportional to this rate.[1][16]

Caption: Workflow for the GAPDH enzymatic activity assay.

Chemoenzymatic Synthesis of D-Glyceraldehyde 3-Phosphate

This protocol, based on the work of Tian et al. (2010), describes a two-step method for synthesizing D-G3P, which can be adapted for the racemic DL-form.[1]

Principle: The synthesis involves the chemical phosphorylation of a protected glyceraldehyde, followed by deprotection. For the DL-form, a racemic glyceraldehyde starting material would be used.[1]

Methodology:

-

Phosphorylation: React D-glyceraldehyde (or DL-glyceraldehyde) with a suitable protected phosphate donor. This step requires careful control of reaction conditions to ensure regioselectivity for the primary hydroxyl group.

-

Deprotection: Remove the protecting groups from the phosphate moiety under controlled acidic conditions to yield the final G3P product.[1]

-

Purification: The product is typically purified using chromatographic techniques, such as ion-exchange chromatography, to separate it from unreacted starting materials and byproducts.

-

Verification: The identity and purity of the synthesized G3P should be confirmed using analytical methods like NMR (see below) and mass spectrometry. For chiral synthesis, purity can be verified using chiral chromatography or specific enzymatic assays.[1]

Caption: Logical workflow for the synthesis of G3P.

Characterization by ³¹P-NMR Spectroscopy

³¹P-NMR is a powerful non-invasive technique to monitor the phosphorylation of glyceraldehyde and characterize the resulting G3P in solution.[1]

Principle: The phosphorus nucleus (³¹P) has a distinct NMR signal that is highly sensitive to its chemical environment. The formation of the phosphate ester bond in G3P results in a characteristic chemical shift.

Methodology:

-

Sample Preparation: Dissolve the synthesized G3P or the reaction mixture in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire the ³¹P-NMR spectrum. The signal for G3P is expected to appear in the phosphate monoester region of the spectrum, typically around δ 3–5 ppm.[1]

-

Kinetic Analysis: For real-time monitoring of the synthesis reaction, spectra can be acquired at regular intervals. The increase in the intensity of the G3P signal over time can be used to determine reaction kinetics and conversion rates.[1]

-

Internal Standard: For quantitative analysis, a known concentration of an internal standard (e.g., methylphosphonic acid) can be added to the sample.

References

- 1. This compound | 591-59-3 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 591-59-3 [m.chemicalbook.com]

- 5. DL-Glyceraldehyde-3-phosphate - Biochemicals - CAT N°: 17865 [bertin-bioreagent.com]

- 6. P. aeruginosa Metabolome Database: D-Glyceraldehyde 3-phosphate (PAMDB000257) [pseudomonas.umaryland.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Glyceraldehyde_3-phosphate [bionity.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Cayman Chemical DL-Glyceraldehyde-3-phosphate, 591-59-3, 5 mg, Quantity: | Fisher Scientific [fishersci.com]

- 11. This compound - 45-55 mg/mL aqueous soluti… [cymitquimica.com]

- 12. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Glyceraldehyde 3-phosphate dehydrogenase (EC 1 [proteinswebteam.github.io]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Novel Structures of Type 1 Glyceraldehyde-3-phosphate Dehydrogenase from Escherichia coli Provide New Insights into the Mechanism of Generation of 1,3-Bisphosphoglyceric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

The Pivotal Role of DL-Glyceraldehyde 3-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of DL-Glyceraldehyde 3-phosphate (G3P) within the pentose phosphate pathway (PPP). G3P, a key glycolytic intermediate, acts as a critical node connecting glycolysis and the non-oxidative branch of the PPP. This document provides a comprehensive overview of its biochemical functions, regulatory significance, and the experimental methodologies used to study its dynamics.

Core Function of Glyceraldehyde 3-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

This compound is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[1][2] This series of reversible reactions interconverts pentose phosphates and glycolytic intermediates, allowing the cell to adapt to varying metabolic demands for NADPH, ribose-5-phosphate, and ATP.[1][2] G3P, along with fructose 6-phosphate, serves as a key link between the PPP and glycolysis.[1]

The primary enzymes responsible for the interconversion of G3P within the non-oxidative PPP are transketolase and transaldolase.[1][3]

-

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In two key reactions involving G3P, transketolase:

-

Transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate .[4][5]

-

Transfers a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate .[4][5]

-

-

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[3][6] It facilitates the reaction between sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to produce erythrose 4-phosphate and fructose 6-phosphate.[3][6]

The reversibility of these reactions is crucial for metabolic flexibility. Depending on the cellular needs, the non-oxidative PPP can be directed to:

-

Generate Ribose 5-Phosphate: In rapidly dividing cells, there is a high demand for ribose 5-phosphate for nucleotide and nucleic acid synthesis. In such cases, the non-oxidative PPP can run in reverse, utilizing fructose 6-phosphate and G3P from glycolysis to produce ribose 5-phosphate.[2]

-

Metabolize Excess Pentose Phosphates: When the primary need is for NADPH produced by the oxidative PPP, the resulting pentose phosphates can be converted back into glycolytic intermediates (fructose 6-phosphate and G3P) to be either re-oxidized in the PPP to produce more NADPH or enter glycolysis for ATP production.[2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize G3P in the pentose phosphate pathway and the intracellular concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Transaldolase

| Substrate | Apparent Km (mM) | Tissue |

| Erythrose 4-phosphate | 0.13 | Normal Rat Liver |

| Erythrose 4-phosphate | 0.17 | Rat Hepatoma 3924A |

| Fructose 6-phosphate | 0.30 - 0.35 | Normal Rat Liver and Hepatoma |

Data from Heinrich, P. C., Morris, H. P., & Weber, G. (1976). Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) activities in normal, neoplastic, differentiating, and regenerating liver. Cancer Research, 36(9), 3189-3197.[7]

Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates

| Metabolite | Concentration (µM) | Organism/Cell Type | Conditions |

| Glyceraldehyde 3-phosphate | ~150 | E. histolytica | Standard Culture |

| Ribose 5-phosphate / Ribulose 5-phosphate | Variable | S. meliloti | Growth on glucose |

| Sedoheptulose 7-phosphate | Variable | S. meliloti | Growth on glucose |

| Fructose 6-phosphate | ~1000 | S. cerevisiae | Glucose exposure |

| Glucose 6-phosphate | ~2000 | S. cerevisiae | Glucose exposure |

Concentrations are approximate and can vary significantly based on the organism, cell type, and metabolic state. Data compiled from various sources.[1][8][9]

Regulatory Role of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

While a central enzyme in glycolysis, GAPDH plays a crucial regulatory role in directing metabolic flux between glycolysis and the pentose phosphate pathway.[10][11] This regulation is particularly important under conditions of oxidative stress.[12][13]

Oxidative stress, characterized by an increase in reactive oxygen species (ROS), leads to the rapid inactivation of GAPDH through the oxidation of a critical cysteine residue in its active site.[2][12] This inhibition of GAPDH slows down the glycolytic flux, causing an accumulation of upstream glycolytic intermediates, including glucose 6-phosphate. The increased availability of glucose 6-phosphate shunts it into the oxidative branch of the PPP, leading to an increased production of NADPH.[10][14] This NADPH is essential for the regeneration of reduced glutathione and other antioxidant systems that combat oxidative stress.[2]

Therefore, the modulation of GAPDH activity acts as a metabolic switch, redirecting glucose metabolism from energy production (glycolysis) to the production of reducing equivalents (PPP) to protect the cell from oxidative damage.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of G3P in the pentose phosphate pathway.

Measurement of Transaldolase Activity

This protocol is based on a continuous spectrophotometric rate determination method.

Principle:

The production of glyceraldehyde 3-phosphate (G3P) from fructose 6-phosphate and erythrose 4-phosphate by transaldolase is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase and triosephosphate isomerase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the transaldolase activity.

Reagents:

-

250 mM Glycylglycine Buffer, pH 7.7

-

100 mM D-Erythrose 4-Phosphate Solution

-

200 mM D-Fructose 6-Phosphate Solution

-

300 mM Magnesium Chloride Solution

-

2.6 mM β-NADH Solution

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase Enzyme Solution (0.1 mg/ml)

-

Transaldolase-containing sample (e.g., cell lysate)

Procedure:

-

Prepare a reaction mixture by combining the following in a cuvette:

-

Glycylglycine Buffer

-

D-Erythrose 4-Phosphate Solution

-

D-Fructose 6-Phosphate Solution

-

Magnesium Chloride Solution

-

β-NADH Solution

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase Enzyme Solution

-

-

Incubate the mixture at 25°C for a few minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the transaldolase-containing sample.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

-

Run a blank reaction without the transaldolase sample to correct for any background NADH oxidation.

-

Calculate the transaldolase activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1 at 340 nm).

Unit Definition:

One unit of transaldolase will produce 1.0 µmole of D-glyceraldehyde 3-phosphate from D-fructose 6-phosphate per minute at pH 7.7 at 25°C.

Measurement of Transketolase Activity

This protocol describes an optical method for assaying transketolase activity using xylulose 5-phosphate as a substrate.

Principle:

The glyceraldehyde 3-phosphate produced by transketolase from the dismutation of xylulose 5-phosphate is measured using the auxiliary enzyme glyceraldehyde phosphate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the transketolase activity.[15][16]

Reagents:

-

50 mM Tris-HCl buffer, pH 7.6

-

5 mM MgCl2

-

0.2 mM Thiamine pyrophosphate (TPP)

-

1 mM NAD+

-

10 mM Cysteine

-

5 mM Xylulose 5-phosphate

-

Glyceraldehyde phosphate dehydrogenase (excess activity)

-

Transketolase-containing sample

Procedure:

-

Combine the Tris-HCl buffer, MgCl2, TPP, NAD+, cysteine, and glyceraldehyde phosphate dehydrogenase in a cuvette.

-

Add the transketolase-containing sample and incubate for 2-3 minutes at the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding xylulose 5-phosphate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Determine the linear rate of NADH formation.

-

Calculate the transketolase activity based on the molar extinction coefficient of NADH.

Quantification of Glyceraldehyde 3-Phosphate

This protocol outlines the enzymatic quantification of G3P in cell extracts.

Principle:

G3P is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase, and then DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.[9]

Reagents:

-

Tris buffer (e.g., 50 mM, pH 7.5)

-

1 mM MgCl2

-

0.2 mM NADH

-

Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mixture

-

Perchloric acid

-

Potassium carbonate

Procedure:

-

Extraction:

-

Rapidly quench the metabolism of the cell sample (e.g., by freezing in liquid nitrogen).

-

Extract the metabolites with cold perchloric acid.

-

Neutralize the extract with potassium carbonate and remove the perchlorate precipitate by centrifugation.

-

-

Assay:

-

In a cuvette, combine the Tris buffer, MgCl2, NADH, and the neutralized cell extract.

-

Measure the initial absorbance at 340 nm (A1).

-

Add the glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mixture to start the reaction.

-

Incubate until the reaction is complete (i.e., the absorbance at 340 nm is stable).

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation:

-

The change in absorbance (A1 - A2) is proportional to the amount of G3P in the sample.

-

Calculate the concentration of G3P using the molar extinction coefficient of NADH.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The central role of G3P in the non-oxidative pentose phosphate pathway.

Caption: Regulation of metabolic flux by GAPDH under oxidative stress.

Caption: Experimental workflow for the transaldolase activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. echemi.com [echemi.com]

- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biblat.unam.mx [biblat.unam.mx]

- 10. researchgate.net [researchgate.net]

- 11. elifesciences.org [elifesciences.org]

- 12. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to DL-Glyceraldehyde 3-Phosphate: A Critical Nexus in Lipid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (G3P) is a pivotal metabolic intermediate positioned at the crossroads of several fundamental biochemical pathways, most notably glycolysis and lipid biosynthesis.[1] As a three-carbon phosphorylated sugar, G3P, specifically its biologically active D-isomer, serves as a primary link between carbohydrate catabolism and the anabolic processes of glycerolipid synthesis.[1][2] Understanding its role is crucial for research in metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as for the development of targeted therapeutics. This guide provides an in-depth examination of the biochemical connection of G3P to lipid metabolism, detailed experimental protocols, and quantitative data summaries.

The Core Connection: From Glycolytic Intermediate to Lipid Backbone

The entry of glyceraldehyde 3-phosphate into lipid metabolism is not direct but occurs via its conversion to sn-glycerol 3-phosphate, the foundational backbone for all glycerolipids.[3][4] This conversion process bridges the high-energy flux of glycolysis with the energy storage functions of lipid synthesis.

The process unfolds in two key enzymatic steps:

-

Isomerization to Dihydroxyacetone Phosphate (DHAP): D-glyceraldehyde 3-phosphate is rapidly and reversibly isomerized into dihydroxyacetone phosphate (DHAP) by the enzyme triose phosphate isomerase .[5][6] This equilibrium strongly favors DHAP, ensuring a ready supply for the subsequent reduction step.

-

Reduction to Glycerol 3-Phosphate: DHAP is then reduced to sn-glycerol 3-phosphate. This reaction is catalyzed by glycerol-3-phosphate dehydrogenase (GPDH) , utilizing NADH as a reducing agent.[7][8]

The resulting glycerol 3-phosphate is the direct precursor for the synthesis of both triacylglycerols (the primary form of energy storage) and glycerophospholipids (the main structural components of cellular membranes).[3][9]

Glyceraldehyde 3-Phosphate in Triacylglycerol (TAG) Synthesis

The primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway , which utilizes the glycerol 3-phosphate derived from G3P.[10][11] This evolutionarily conserved process occurs predominantly in the liver and adipose tissue and involves four sequential acylation and dephosphorylation steps.[12][13]

-

Formation of Lysophosphatidic Acid: Glycerol 3-phosphate is acylated at the sn-1 position with a fatty acyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT) .[11][14]

-

Formation of Phosphatidic Acid: The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid.[9][15]

-

Formation of Diacylglycerol (DAG): The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphatase (PAP) , yielding diacylglycerol.[11]

-

Formation of Triacylglycerol (TAG): Finally, a third fatty acyl-CoA is added to the DAG molecule by diacylglycerol acyltransferase (DGAT) to produce triacylglycerol.[11][15]

Role in Glycerophospholipid Biosynthesis

Phosphatidic acid, the intermediate synthesized from glycerol 3-phosphate, is a critical branch-point metabolite.[9][14] Besides being a precursor for TAGs, it is the parent compound for the de novo synthesis of all major glycerophospholipids, the primary building blocks of cellular membranes.[9][16]

From phosphatidic acid, two main branches lead to the formation of different phospholipid classes:

-

CDP-Diacylglycerol Branch: Phosphatidic acid reacts with CTP to form CDP-diacylglycerol, a high-energy intermediate. This molecule is a precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[9]

-

Diacylglycerol (DAG) Branch: As in TAG synthesis, phosphatidic acid is converted to diacylglycerol. This DAG can then be used to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway for phospholipids.[14]

Regulatory Aspects and Metabolic Integration

The flux of G3P into lipid synthesis is tightly regulated and integrated with the cell's overall metabolic state.

-

Substrate Availability: The rate of glycolysis directly dictates the availability of DHAP and G3P.[4] In high-glucose, insulin-stimulated states, increased glycolytic flux provides ample substrate for conversion into glycerol 3-phosphate, thereby promoting TAG synthesis for energy storage.[12]

-

Enzyme Regulation: The activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which catalyzes the conversion of G3P to 1,3-bisphosphoglycerate in glycolysis, can be regulated by post-translational modifications like acetylation.[17] This regulation can influence the direction of carbon flow, either proceeding through glycolysis for ATP production or being diverted towards the pentose phosphate pathway or lipid synthesis.[17][18]

-

Glycerol-3-Phosphate Shuttle: The glycerol-3-phosphate shuttle system, involving both cytosolic (GPD1) and mitochondrial (GPD2) isoforms of GPDH, transfers reducing equivalents (NADH) from the cytosol into the mitochondrial electron transport chain.[3][7] This shuttle is a key link between carbohydrate metabolism, lipid metabolism, and cellular respiration.[19][20]

Experimental Protocols

Accurate quantification of G3P and related enzyme activities is essential for studying its metabolic roles.

Protocol 1: Measurement of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is based on a continuous spectrophotometric rate determination assay.[21] The principle involves a coupled reaction where the product of GAPDH, 1,3-bisphosphoglycerate, is used to oxidize NADH, leading to a decrease in absorbance at 340 nm.

Table 1: Reagents and Conditions for GAPDH Activity Assay

| Component | Description |

| Principle | The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. The reaction is coupled with 3-Phosphoglyceric Phosphokinase (3-PGK).[21] |

| Wavelength | 340 nm |

| Temperature | 25°C |

| pH | 7.6 |

| Reaction Cocktail | Triethanolamine Buffer (100 mM), 3-Phosphoglyceric Acid (3-PGA, 5 mM), ATP (1 mM), L-Cysteine (4 mM), Magnesium Sulfate (MgSO4, 2 mM), β-NADH (0.2 mM), 3-PGK (10 units).[21] |

| Initiation | The reaction is initiated by adding the enzyme sample (GAPDH). |

| Measurement | Record the decrease in A340nm for approximately 5 minutes. The rate is determined from the maximum linear portion of the curve.[21] |

| Calculation | Activity (units/ml) = (ΔA340nm/min * Total Volume) / (6.22 * Sample Volume), where 6.22 is the millimolar extinction coefficient for NADH.[22] |

Protocol 2: Quantification of Glyceraldehyde 3-Phosphate (G3P)

This protocol outlines a fluorometric assay for the sensitive measurement of G3P in biological samples.

Table 2: Protocol for Fluorometric G3P Assay

| Step | Description |

| Principle | The assay involves an enzyme mix that oxidizes G3P, producing an intermediate that reduces a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the G3P concentration. |

| Sample Prep | Homogenize ~10 mg of tissue or 2 x 10^6 cells in ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes to remove insoluble material. The supernatant is used for the assay. |

| Reaction Setup | Add 50 µL of sample to a 96-well plate. Prepare a Reaction Mix containing Assay Buffer, a fluorescent probe (e.g., PicoProbe™), and an enzyme mix. Add 50 µL of the Reaction Mix to each sample well. |

| Measurement | Measure fluorescence output immediately in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes. |

| Quantification | A standard curve is generated using known concentrations of G3P. The G3P concentration in the sample is determined by comparing its fluorescence rate to the standard curve. |

Protocol 3: General Workflow for Lipidomics Analysis

Lipidomics studies aim to identify and quantify the complete set of lipids in a biological system. This provides a snapshot of the ultimate downstream products of pathways involving G3P.

Table 3: Key Steps in a Lipidomics Workflow

| Step | Methodology |

| 1. Lipid Extraction | Typically performed using a biphasic solvent system, such as the Folch or Bligh-Dyer methods, to separate lipids from other cellular components. |

| 2. Data Acquisition | Mass spectrometry (MS) is the primary analytical technique. It is often coupled with liquid chromatography (LC-MS) for separation of lipid species prior to detection. Direct infusion "shotgun" lipidomics is also used.[23][24] |

| 3. Data Preprocessing | Raw data requires noise filtering, peak detection, and alignment across different samples using software like xcms or LipidMS.[23] |

| 4. Lipid Identification | Lipids are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns (from MS/MS) to lipid databases (e.g., LIPID MAPS).[25] |

| 5. Statistical Analysis | Multivariate analysis (e.g., PCA, PLS-DA) is used to identify lipids that are significantly different between experimental groups. Tools like MetaboAnalyst are commonly used.[23][26] |

| 6. Pathway Analysis | Differentially abundant lipids are mapped to metabolic pathways (e.g., using KEGG or Reactome) to provide biological context and understand the functional implications of the observed lipid changes.[26] |

Conclusion

This compound is far more than a simple glycolytic intermediate; it is a critical regulatory and substrate node that directly fuels the synthesis of the body's major lipid classes. The conversion of G3P to glycerol 3-phosphate provides the essential scaffold for building both energy-storing triacylglycerols and membrane-defining glycerophospholipids. For researchers in metabolic science and drug development, the enzymes and pathways that govern the fate of G3P represent promising targets for therapeutic intervention in a host of metabolic disorders. A thorough understanding of this connection, supported by robust experimental methodologies, is fundamental to advancing our knowledge of cellular energy homeostasis and disease pathophysiology.

References

- 1. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]

- 2. pediaa.com [pediaa.com]

- 3. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 4. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 6. Dihydroxyacetone phosphate and glyceraldehyde-3-phosphate are intercoverted byA Triose isomerase B Phosphotriose isomerase C Diphosphotriose isomerase D Dihydroxyacetone phosphorylase [doubtnut.com]

- 7. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Reactome | DHAP is converted to G3P by GPD1/GPD1L [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymes of glycerol-3-phosphate pathway in triacylglycerol synthesis in plants: Function, biotechnological application and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Triacylglycerol biosynthesis occurs via the glycerol-3-phosphate pathway in the insect Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biochemden.com [biochemden.com]

- 17. Lysine post-translational modification of glyceraldehyde-3-phosphate dehydrogenase regulates hepatic and systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. GPDH - Creative Enzymes [creative-enzymes.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]

- 24. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LIPID MAPS [lipidmaps.org]

- 26. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Methodological & Application

Quantitative Analysis of DL-Glyceraldehyde 3-Phosphate in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (G3P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis.[1] As the product of fructose-1,6-bisphosphate cleavage, G3P stands at a metabolic crossroads, feeding into energy production and biosynthetic pathways. The accurate quantification of intracellular G3P levels is therefore essential for understanding cellular energy status, investigating metabolic disorders, and in the development of therapeutic agents targeting metabolic pathways. This document provides detailed application notes and protocols for the quantitative analysis of G3P in cell lysates using two common analytical methods: a fluorometric enzymatic assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context: Glycolysis

Glyceraldehyde 3-phosphate is a key intermediate in the glycolytic pathway, the universal process for cellular energy production through the breakdown of glucose. The pathway consists of a series of enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, generating ATP and NADH in the process.[2][3]

Figure 1: Key steps of the Glycolysis pathway highlighting Glyceraldehyde 3-phosphate.

Data Presentation: Intracellular G3P Concentrations

The intracellular concentration of G3P can vary significantly depending on the cell type, metabolic state, and experimental conditions. The following tables summarize representative quantitative data from the literature.

| Cell Line/Tissue | Condition | G3P Concentration (nmol/10^6 cells or nmol/mg protein) | Reference |

| Human Cancer Cells | Control | Baseline levels vary | [4] |

| Human Cancer Cells | GAPDH knockdown/inhibition | Increased G3P concentration | [4] |

| Rat Liver | - | ~2.5 nmol/mg protein | [5] |

| 3T3-L1 Cells | - | ~1.5 nmol/mg protein | [5] |

| HeLa Cells | - | ~1.0 nmol/mg protein | [5] |

Note: The values presented are approximate and can vary based on the specific experimental conditions and quantification methods used.

Experimental Workflow Overview

The general workflow for the quantitative analysis of G3P in cell lysates involves several key steps, from sample preparation to data analysis.

Figure 2: General experimental workflow for G3P quantification in cell lysates.

Experimental Protocols

Protocol 1: Fluorometric Enzymatic Assay

This protocol is based on the principle that G3P is oxidized by a G3P developer, leading to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the G3P concentration in the sample.[1][6][7]

Materials:

-

Glyceraldehyde 3-Phosphate Assay Kit (Fluorometric) (e.g., Abcam ab273344 or similar)

-

96-well black microplate with a clear bottom

-

Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Ice

Procedure:

-

Sample Preparation:

-

Culture cells to the desired density (e.g., 80-90% confluency).

-

Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). For example, start with 1 x 10^6 cells.[8]

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold G3P Assay Buffer provided in the kit.

-

Homogenize the cells by pipetting up and down or by using a Dounce homogenizer.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Protein concentration should typically be in the range of 0.05-1 µg/µL.[9] Dilute the lysate with G3P Assay Buffer if necessary.

-

-

Standard Curve Preparation:

-

Prepare a G3P standard solution by reconstituting the provided standard in deionized water to a stock concentration (e.g., 20 mM).[9]

-

Perform serial dilutions of the G3P standard stock solution with G3P Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

-

-

Reaction Setup:

-

Add 50 µL of each standard and sample into separate wells of the 96-well plate.

-

Prepare a Reaction Mix according to the kit's instructions. This typically involves mixing the G3P developer and G3P enzyme mix.

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank (0 µM standard) from all other readings.

-

Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

-

Determine the G3P concentration in the samples from the standard curve.

-

Normalize the G3P concentration to the protein concentration of the cell lysate (e.g., in nmol/mg protein).

-

Protocol 2: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of G3P and other metabolites. This protocol provides a general guideline; specific parameters may need to be optimized for the instrument used.

Materials:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase column

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

G3P analytical standard

-

Isotopically labeled internal standard (e.g., 13C3-G3P)

Procedure:

-

Sample Preparation (Metabolite Extraction):

-

Harvest and wash cells as described in Protocol 1.

-

To quench metabolism and extract metabolites, add 1 mL of ice-cold 80% methanol to the cell pellet (for approximately 1 x 10^6 cells).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile).

-

A typical gradient might be: 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for G3P is m/z 169.

-

Optimize the fragmentor voltage and collision energy to identify the most abundant and specific product ions for G3P and the internal standard.

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the G3P analytical standard.

-

Integrate the peak areas for the specific MRM transitions of G3P and the internal standard in both the standards and the samples.

-

Calculate the ratio of the G3P peak area to the internal standard peak area.

-

Determine the concentration of G3P in the samples by interpolating from the standard curve.

-

Normalize the G3P concentration to the number of cells or protein content.

-

Conclusion

The quantitative analysis of this compound in cell lysates is a critical tool for researchers in various fields. The choice between a fluorometric enzymatic assay and an LC-MS/MS method will depend on the specific requirements for sensitivity, specificity, and throughput. The protocols provided herein offer detailed guidance for performing these analyses, enabling the accurate determination of intracellular G3P levels and providing valuable insights into cellular metabolism.

References

- 1. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]

- 2. Decoding Glycolysis and Metabolic Interactions - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate (G3P) Assay Kit (Colorimetric) (ab174094) | Abcam [abcam.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The source of glycolytic intermediates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Glyceraldehyde 3-Phosphate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (DL-G3P) is a pivotal intermediate in central metabolic pathways, including glycolysis and gluconeogenesis.[1][2][3] It serves as a substrate for numerous enzymes, most notably Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), making it an essential reagent in metabolic research, enzyme kinetics studies, and drug screening assays.[4] This document provides detailed application notes and protocols for the preparation, storage, and use of DL-G3P solutions in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | G3P, GADP, 3-Phosphoglyceraldehyde |

| Molecular Formula | C₃H₇O₆P[1] |

| Molecular Weight | 170.06 g/mol [5][6] |

| Appearance | Typically supplied as a colorless aqueous solution |

| Solubility | Soluble in water (e.g., 50 mg/mL)[1] |

| Storage Temperature | -20°C for long-term storage[1] |

Preparation of this compound Solutions

DL-G3P is commonly supplied as a concentrated aqueous solution (e.g., 45-55 mg/mL). The following protocol describes the preparation of working solutions from a concentrated stock.

Materials

-

This compound concentrated solution

-

Desired buffer (e.g., Triethanolamine, Sodium Pyrophosphate, HEPES)

-

Nuclease-free water

-

Calibrated pipettes and sterile, nuclease-free microcentrifuge tubes

Protocol for Preparation of a 10 mM Working Solution

-

Determine the Molarity of the Stock Solution: The concentration of commercially available DL-G3P solutions is often provided in mg/mL. To calculate the molarity, use the following formula:

Molarity (M) = [Concentration (mg/mL) / Molecular Weight ( g/mol )] x 1000

For a 50 mg/mL stock solution: (50 mg/mL / 170.06 g/mol ) x 1000 = ~294 mM

-

Dilution Calculation (C1V1 = C2V2):

-

C1 = Molarity of stock solution (~294 mM)

-

V1 = Volume of stock solution to be used

-

C2 = Desired final concentration (10 mM)

-

V2 = Desired final volume (e.g., 1 mL)

V1 = (C2 x V2) / C1 = (10 mM x 1 mL) / 294 mM = ~0.034 mL or 34 µL

-

-

Preparation:

-

Pipette 966 µL of the desired buffer into a sterile microcentrifuge tube.

-

Add 34 µL of the DL-G3P stock solution to the tube.

-

Vortex briefly to ensure thorough mixing.

-

Keep the working solution on ice for immediate use.

-

Experimental Workflow for Preparing DL-G3P Working Solutions

Caption: Workflow for preparing DL-G3P working solutions.

Storage and Stability

Proper storage of DL-G3P solutions is critical to maintain their integrity for experimental use.

| Storage Condition | Recommendation | Stability |

| Long-Term Storage (Stock Solution) | -20°C in aliquots to avoid repeated freeze-thaw cycles. | ≥ 2 years[1] |

| Short-Term Storage (Working Solution) | 2-8°C | A solution at pH 7.0 is stable for a short period at 2-8°C.[6] For longer periods, freezing is recommended. |

| Room Temperature | Avoid prolonged exposure. | A solution at pH 6 can decompose at a rate of approximately 2% per hour at 25°C.[7] A solution at pH 2.4 appears to be stable for at least 4 days at 25°C.[7] |

| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Repeated freeze-thaw cycles should be avoided to prevent degradation.[8] |

Application: Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Assay

DL-G3P is a key substrate for the GAPDH enzyme. The following is a generalized protocol for a spectrophotometric GAPDH activity assay.

Principle

GAPDH catalyzes the oxidative phosphorylation of D-glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate in the presence of NAD⁺ and inorganic phosphate (or arsenate). The enzymatic activity is determined by measuring the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Required Reagents

-

Assay Buffer: e.g., 100 mM Triethanolamine buffer, pH 7.6[9], or 15 mM Sodium pyrophosphate buffer, pH 8.5, containing 30 mM sodium arsenate.[10]

-

NAD⁺ Solution: Prepare a stock solution of appropriate concentration (e.g., 7.5 mM).[10]

-

This compound Solution: Prepare a working solution of desired concentration (e.g., 15 mM).[10]

-

Enzyme Sample: Cell or tissue lysate containing GAPDH.

-

Dithiothreitol (DTT) (Optional): 0.1 M, can be included to maintain a reducing environment.[10]

Assay Protocol

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD⁺ solution, and DTT (if used).

-

Enzyme Addition: Add the enzyme sample to the reaction mixture and incubate for 3-5 minutes at 25°C to reach temperature equilibrium and establish a blank rate.[10]

-

Initiate Reaction: Add the DL-G3P working solution to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.[10]

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

GAPDH Assay Signaling Pathway

Caption: GAPDH enzymatic reaction pathway.

Quality Control and Purity Analysis

The purity of the DL-G3P solution is crucial for accurate and reproducible experimental results. Only the D-isomer is biologically active in glycolysis.

Purity Assessment Methods

| Method | Description |

| Enzymatic Assay | The concentration of the biologically active D-isomer can be determined using an enzymatic assay with an excess of a specific enzyme like GAPDH.[10] |

| Thin-Layer Chromatography (TLC) | TLC can be used for a qualitative assessment of purity.[11] |

| Quantitative NMR (qNMR) | qNMR can be employed to determine the concentration of G3P in a solution.[11] |

| HPLC | High-Performance Liquid Chromatography can be used for the separation and quantification of G3P and potential impurities. |

| Mass Spectrometry | Mass spectrometry can confirm the molecular weight and identify potential contaminants. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no enzyme activity | Degraded DL-G3P solution | Prepare fresh working solutions. Ensure proper storage of the stock solution at -20°C. |

| Incorrect buffer pH | Verify the pH of the buffer and adjust if necessary. | |

| Inactive enzyme | Use a fresh enzyme preparation or a positive control to verify enzyme activity. | |

| High background signal | Contaminants in the reagents | Use high-purity reagents and nuclease-free water. |

| Spontaneous degradation of DL-G3P | Prepare fresh solutions and keep them on ice. | |

| Inconsistent results | Inaccurate pipetting | Calibrate pipettes regularly. |

| Temperature fluctuations | Ensure all components are at the correct temperature before starting the reaction. | |

| Repeated freeze-thaw cycles | Aliquot stock solutions to minimize freeze-thaw cycles. |

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 591-59-3 [m.chemicalbook.com]

- 3. DL-Glyceraldehyde-3-phosphate - Biochemicals - CAT N°: 17865 [bertin-bioreagent.com]

- 4. abcam.cn [abcam.cn]

- 5. biosynth.com [biosynth.com]

- 6. This compound - 45-55 mg/mL aqueous soluti… [cymitquimica.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. glpbio.com [glpbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols: High-Purity DL-Glyceraldehyde 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, applications, and experimental protocols for high-purity DL-Glyceraldehyde 3-phosphate (DL-G3P). DL-G3P is a pivotal intermediate in central metabolic pathways, making it a critical reagent in various research and drug development applications.[1][2][3]

Commercial Sources and Specifications

High-purity this compound is available from several commercial suppliers, typically as a solution in water. The following table summarizes key information from various sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Concentration/Formulation | Storage Temperature | Stability |

| Smolecule | 591-59-3 | C₃H₇O₆P | 170.06 g/mol | Not specified | Not specified | Not specified |

| Cayman Chemical | 591-59-3 | C₃H₇O₆P | 170.1 g/mol | 50 mg/ml solution in water | -20°C | ≥ 2 years |

| Sigma-Aldrich | 591-59-3 | C₃H₇O₆P | 170.06 g/mol | 45-55 mg/mL in H₂O | -20°C | Not specified |

| GlpBio | 591-59-3 | C₃H₇O₆P | 170.1 g/mol | 50 mg/ml in water | -20°C | Not specified |

Note: Purity and other specifications can be lot-specific and should be confirmed with the supplier via the Certificate of Analysis.[4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2-hydroxy-3-oxopropyl) dihydrogen phosphate |

| Synonyms | G3P, GADP, 3-Phosphoglyceraldehyde, (±)-2-Hydroxy-3-(phosphonooxy)propanal |

| Solubility | 50 mg/mL in water[2][5] |

| Appearance | Colorless liquid[6] |

Application Notes

This compound is a versatile molecule with applications spanning basic metabolic research to drug discovery.

Central Role in Glycolysis and Gluconeogenesis

This compound is a key three-carbon intermediate in the glycolysis and gluconeogenesis pathways.[2][3] In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to produce dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. DHAP is then isomerized to glyceraldehyde 3-phosphate by triose phosphate isomerase.[1][2] Subsequently, glyceraldehyde 3-phosphate is oxidized and phosphorylated to form 1,3-bisphosphoglycerate by the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a crucial energy-yielding step.[2][7] Its central position makes it an essential substrate for studying these pathways and the enzymes involved.[1]

Caption: Key steps in glycolysis involving Glyceraldehyde 3-phosphate.

Substrate for GAPDH Activity Assays

Due to its role as the direct substrate for GAPDH, this compound is a critical reagent for measuring the activity of this enzyme. GAPDH activity assays are widely used in research to study metabolic function and as a control in various experimental settings. Deregulation of GAPDH activity has been linked to several diseases, including cancer and neurodegenerative disorders, making it a potential therapeutic target.[8]

Enzyme Inhibition Studies

This compound has been shown to be a time-dependent inhibitor of both the cationic and anionic isozymes of aspartate aminotransferase.[5] This inhibitory action can be valuable for researchers studying the kinetics and regulation of this enzyme.

| Enzyme Isozyme | Inhibition Constant (Ki) |

| Aspartate Aminotransferase (cationic, pyridoxamine form) | 0.084 mM[5] |

| Aspartate Aminotransferase (anionic, pyridoxamine form) | 0.39 mM[5] |

Antimicrobial Research

At a concentration of 2.5 mM, this compound exhibits a bactericidal effect on Escherichia coli.[5][9] The biologically active L-enantiomer enters the cell via the glycerol 3-phosphate transport system.[9] This property makes it a compound of interest in antimicrobial research and for studying bacterial metabolic pathways as potential drug targets.[9]

Experimental Protocols

Protocol: Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is adapted from methods used to determine GAPDH activity by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[10]

Principle:

Glyceraldehyde-3-phosphate + NAD⁺ + Pi <-> 1,3-Bisphosphoglycerate + NADH + H⁺

The rate of NADH formation is directly proportional to the GAPDH activity and is measured spectrophotometrically.

Reagents:

-

Assay Buffer: 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate.

-

NAD⁺ Solution: 7.5 mM NAD⁺. (Note: Use an analytical grade of NAD⁺ and account for the correct molecular weight based on its salt form and hydration).[10]

-

Substrate Solution: 0.015 M this compound (which corresponds to 7.5 mM of the active D-isomer).[10]

-

Dithiothreitol (DTT) Solution: 0.1 M DTT.

-

Enzyme Sample: Cell or tissue lysate containing GAPDH, diluted in the Assay Buffer to a suitable concentration (e.g., 10-30 µg/ml).[10]

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.[10]

-

Reaction Mixture Preparation: In a cuvette, pipette the following reagents:

-

Assay Buffer: 2.6 ml

-

7.5 mM NAD⁺ Solution: 0.1 ml

-

0.1 M DTT Solution: 0.1 ml

-

Enzyme Sample: 0.1 ml

-

-

Incubation: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a blank rate.[10]

-

Initiate Reaction: At time zero, add 0.1 ml of the 0.015 M this compound solution to the cuvette and mix immediately.[10]

-

Data Collection: Record the increase in absorbance at 340 nm for 3-5 minutes.

-

Analysis: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.[10]

Calculation of Enzyme Activity:

Units/mg = (ΔA₃₄₀/min) / (6.22 x mg enzyme/ml reaction mixture)

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

Caption: Workflow for the enzymatic assay of GAPDH activity.

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[11]

-

Use personal protective equipment, such as gloves and tightly fitting safety goggles.[11]

-

Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[11]

-

Wash hands before breaks and at the end of the workday.[11]

Storage:

-

Store at -20°C in a cool, dry, and well-ventilated place.[2][11]

-

Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

-

For solutions, it is recommended to store them in separate aliquots to avoid repeated freeze-thaw cycles.[5]

Disposal:

-

Dispose of contaminated material as hazardous waste according to local regulations. Do not let the product enter drains.[11][12]

References

- 1. Buy this compound | 591-59-3 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DL-Glyceraldehyde-3-phosphate - Biochemicals - CAT N°: 17865 [bertin-bioreagent.com]

- 4. DL -Glyceraldehyde 3-phosphate 45-55mg/mL H2O 591-59-3 [sigmaaldrich.com]

- 5. glpbio.com [glpbio.com]